molecular formula C18H19NO2S B2496173 N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)cinnamamide CAS No. 2035017-89-9

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)cinnamamide

Cat. No.: B2496173
CAS No.: 2035017-89-9
M. Wt: 313.42
InChI Key: BKQFXILUUMQYQK-CMDGGOBGSA-N
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Description

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)cinnamamide: is a novel organic compound that has garnered interest in various fields of research due to its unique chemical structure and potential applications. This compound features a cinnamamide backbone with a tetrahydro-2H-pyran ring substituted with a thiophene group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)cinnamamide typically involves the following steps:

    Formation of the Tetrahydro-2H-pyran Ring: The tetrahydro-2H-pyran ring can be synthesized through the cyclization of appropriate precursors under acidic conditions.

    Introduction of the Thiophene Group: The thiophene group is introduced via a substitution reaction, often using thiophene-2-boronic acid and a palladium-catalyzed cross-coupling reaction.

    Formation of the Cinnamamide Backbone: The cinnamamide backbone is formed through an amide coupling reaction, typically using cinnamic acid and an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)cinnamamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)cinnamamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)cinnamamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)cyclobutanecarboxamide: Similar structure with a cyclobutanecarboxamide group instead of a cinnamamide group.

    N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)cinnamamide: Similar structure with a methyl group attached to the cinnamamide backbone.

Uniqueness

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)cinnamamide is unique due to its specific combination of a cinnamamide backbone with a tetrahydro-2H-pyran ring and a thiophene group. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

(E)-3-phenyl-N-(4-thiophen-2-yloxan-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2S/c20-17(9-8-15-5-2-1-3-6-15)19-18(10-12-21-13-11-18)16-7-4-14-22-16/h1-9,14H,10-13H2,(H,19,20)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQFXILUUMQYQK-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CS2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1(C2=CC=CS2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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